Product packaging for 2,2-Diphenyl-1h-indene-1,3(2h)-dione(Cat. No.:CAS No. 23717-59-1)

2,2-Diphenyl-1h-indene-1,3(2h)-dione

Cat. No.: B14701489
CAS No.: 23717-59-1
M. Wt: 298.3 g/mol
InChI Key: FEKIAHWXEOWQJO-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1h-indene-1,3(2h)-dione, more commonly known as Diphenadione, is a chemical compound with the molecular formula C₂₃H₁₆O₃ and a molar mass of 340.38 g/mol . It belongs to the class of 1,3-indandione derivatives, which are recognized as versatile privileged scaffolds in medicinal and materials chemistry . The primary and most well-documented research application of Diphenadione is its role as a potent, long-acting anticoagulant. It functions as a vitamin K antagonist, disrupting the vitamin K cycle and thereby inhibiting the synthesis of active clotting factors in the blood . This mechanism classifies it as a "second-generation" anticoagulant rodenticide, and it has been used in research against various rodents . Studies into its toxicology are crucial for understanding the effects and treatment of anticoagulant exposure . Beyond its anticoagulant properties, the 1,3-indandione core structure is of significant interest in broader chemical and pharmaceutical research. Derivatives of indane-1,3-dione are investigated for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects . Furthermore, this scaffold finds applications in non-biological fields such as the development of organic electronics, dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optics (NLO) . The active methylene group in the structure makes it a valuable building block for constructing more complex molecules via reactions like Knoevenagel condensation . This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14O2 B14701489 2,2-Diphenyl-1h-indene-1,3(2h)-dione CAS No. 23717-59-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23717-59-1

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

2,2-diphenylindene-1,3-dione

InChI

InChI=1S/C21H14O2/c22-19-17-13-7-8-14-18(17)20(23)21(19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

FEKIAHWXEOWQJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Diphenyl 1h Indene 1,3 2h Dione and Its Analogues

Strategies for the Construction of the Indene-1,3-dione Core

The synthesis of the fundamental 1H-indene-1,3(2H)-dione core can be achieved through various strategies, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable substitution patterns.

Knoevenagel Condensation Approaches with 1H-Indene-1,3-dione

The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction of an active methylene (B1212753) compound with a carbonyl group. researchgate.net The methylene group at the C-2 position of 1H-indene-1,3(2H)-dione is highly activated by the two adjacent carbonyl groups, making it an excellent substrate for Knoevenagel-type reactions. researchgate.net This reactivity is frequently exploited to introduce substituents at the C-2 position, leading to a wide array of derivatives.

Typically, the condensation of 1H-indene-1,3(2H)-dione with aromatic aldehydes is carried out in the presence of a basic catalyst, such as piperidine (B6355638) or sodium acetate (B1210297), in a solvent like ethanol (B145695). researchgate.net These reactions lead to the formation of 2-arylidene-1H-indene-1,3(2H)-dione derivatives. The general mechanism involves the deprotonation of the C-2 position to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product.

Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. For instance, boric acid has been identified as an effective and mild catalyst for Knoevenagel condensations, offering good catalytic activity and high yields. researchgate.net Furthermore, catalyst-free and water-mediated Knoevenagel condensations of 1,3-indandione (B147059) with aromatic aldehydes have been reported, presenting a green and efficient synthetic route. acs.orgmdpi.com

While the direct Knoevenagel condensation is a powerful tool for generating 2-arylidene derivatives, it does not directly yield 2,2-disubstituted analogues like 2,2-diphenyl-1H-indene-1,3(2H)-dione. However, the resulting 2-arylidene compounds can serve as precursors for further functionalization.

Table 1: Examples of Catalysts and Conditions for Knoevenagel Condensation of 1,3-Indandione

Aldehyde Catalyst/Conditions Product Reference(s)
Benzaldehyde Piperidine, Ethanol 2-Benzylidene-1H-indene-1,3(2H)-dione researchgate.net
Various Aromatic Aldehydes Boric Acid, Aqueous Ethanol 2-Arylidene-1H-indene-1,3(2H)-diones researchgate.net
Various Aromatic Aldehydes Water, Ambient Temperature (catalyst-free) 2-Arylidene-1H-indene-1,3(2H)-diones acs.org
Various Aromatic Aldehydes 2-Hydroxyethylammonium formate (B1220265) (ionic liquid), neat 2-Arylidene-1H-indene-1,3(2H)-diones nih.gov

Palladium-Catalyzed Reaction Protocols for Indane-1,3-dione Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the direct arylation of C-H bonds. In the context of indane-1,3-dione, palladium catalysis offers a direct route to 2-aryl derivatives, which are precursors to the target 2,2-diphenyl compound.

A significant development is the direct α-arylation of indane-1,3-dione with aryl halides or triflates. researchgate.net This reaction is typically catalyzed by a palladium complex, such as bis(acetonitrile)dichloropalladium(II), in combination with a bulky phosphine (B1218219) ligand like tBu-XPhos. The reaction proceeds in the presence of a base, for instance, potassium tert-butoxide, in a suitable solvent like 1,4-dioxane (B91453) at elevated temperatures. researchgate.net

The proposed mechanism involves a catalytic cycle that includes:

Oxidative addition of the aryl halide to the Pd(0) complex.

Formation of an enolate from indane-1,3-dione with the base.

Transmetalation or reaction of the enolate with the Pd(II)-aryl complex.

Reductive elimination to form the 2-aryl-1,3-indandione and regenerate the Pd(0) catalyst. researchgate.net

This methodology has shown a broad substrate scope, tolerating a variety of functional groups on the aryl halide. researchgate.net While this method directly yields mono-arylated products, its application for a second arylation to achieve a 2,2-diaryl product would depend on the reaction conditions and the reactivity of the 2-aryl-1,3-indandione substrate.

Table 2: Palladium-Catalyzed α-Arylation of Indane-1,3-dione

Arylating Agent Catalyst System Base Solvent Product Reference(s)
Aryl Iodides Pd(CH₃CN)₂Cl₂ / tBu-XPhos KOtBu 1,4-Dioxane 2-Aryl-1H-indene-1,3(2H)-dione researchgate.net
Aryl Triflates Pd(CH₃CN)₂Cl₂ / tBu-XPhos KOtBu 1,4-Dioxane 2-Aryl-1H-indene-1,3(2H)-dione researchgate.net

Cyclo-oligomerization and Cross-Condensation Reactions

An alternative strategy for constructing substituted indene-1,3-dione cores involves cyclo-oligomerization and cross-condensation reactions. These methods build the ring system from acyclic precursors.

One notable example involves the selective cyclo-oligomerization based on a self-condensation of acetyl chloride in the presence of aluminum trichloride (B1173362) (AlCl₃). This is followed by a cross-condensation reaction with benzoyl chloride, which can lead to the formation of 2-(1-hydroxyethylidene)-1H-indene-1,3(2H)-dione in high yield. researchgate.netnih.gov This approach demonstrates the feasibility of constructing the indene-1,3-dione skeleton through a convergent strategy, where different fragments are brought together to form the final ring system. While this specific example does not directly produce the 2,2-diphenyl derivative, it highlights a synthetic pathway that could potentially be adapted by using different starting materials for the cross-condensation step.

Domino Bicyclization Reactions

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the need for isolating intermediates. For the synthesis of the indane core, a domino reaction involving an intermolecular Friedel-Crafts alkylation followed by an intramolecular acylation has been reported. This approach, starting from ethyl cinnamates and arenes in the presence of a superacid like triflic acid, leads to the formation of 1-indanone (B140024) derivatives. Although this specific example yields a 1-indanone, it exemplifies the power of domino reactions in constructing the fused bicyclic system of the indane core in a single pot. The adaptation of such a strategy to directly form the indane-1,3-dione skeleton would be a significant advancement.

Functionalization and Derivatization Strategies for this compound Scaffolds

Once the 2-monosubstituted indene-1,3-dione is in hand, further functionalization at the C-2 position is necessary to arrive at the target 2,2-diphenyl derivative.

Alkylation and Arylation at the C-2 Position

The synthesis of this compound can be effectively achieved through the phenylation of 1,3-indandione using diaryliodonium salts. This reaction provides a direct method to introduce phenyl groups at the nucleophilic C-2 position. researchgate.netnih.gov The reaction of 1,3-indandione with a diphenyliodonium (B167342) salt allows for the formation of the C-C bond, leading to the desired 2,2-diphenyl substituted product. This method is particularly useful for the introduction of aryl groups that are difficult to install via other methods.

Alternatively, a stepwise approach can be envisioned. Starting from 2-phenyl-1,3-indandione, which can be synthesized via the palladium-catalyzed α-arylation described earlier or other classical methods, a second arylation or alkylation step can be performed. The remaining active proton at the C-2 position of 2-phenyl-1,3-indandione can be removed by a base to generate an enolate, which can then react with a suitable electrophile. For the synthesis of this compound, the electrophile would be a phenylating agent.

Table 3: Methods for C-2 Functionalization of the Indane-1,3-dione Core

Starting Material Reagent Method Product Reference(s)
1,3-Indandione Diaryliodonium Salts Phenylation This compound researchgate.netnih.gov
1,3-Indandione Aryl Halides Palladium-catalyzed α-arylation 2-Aryl-1H-indene-1,3(2H)-dione researchgate.net
2-Phenyl-1,3-indandione Phenylating Agent Nucleophilic Substitution This compound -

Introduction of Diverse Substituents through Nucleophilic and Electrophilic Pathways

The functionalization of the 1H-indene-1,3(2H)-dione core is critical for synthesizing its analogues. Both the aromatic ring and the active methylene group at the C2 position are targets for substitution, proceeding through various nucleophilic and electrophilic pathways.

Electrophilic aromatic substitution on the indane-1,3-dione ring itself is challenging; therefore, post-functionalization is the preferred strategy. nih.gov For instance, nitration can be achieved to introduce nitro groups onto the benzene (B151609) ring of the indane-dione structure. nih.gov Halogenation at the C2 position is a common transformation. The active methylene group can be halogenated using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) for bromination or 1,3-dichloro-5,5-dimethylhydantoin (B105842) for chlorination in acetic acid, yielding 2-halo-1H-indene-1,3(2H)-diones. nih.gov For example, 2-bromo-2-phenyl-1H-indene-1,3(2H)-dione derivatives can be conveniently synthesized for use in subsequent reactions. researchgate.net

The active methylene group at the C2 position is particularly reactive and serves as a key site for nucleophilic-type reactions. The Knoevenagel condensation, reacting indane-1,3-dione with malononitrile (B47326) in the presence of a base like sodium acetate or piperidine, introduces cyano-functionalized groups. nih.gov Another crucial reaction is the base-catalyzed diazo transfer to 1,3-indandione using reagents such as p-toluenesulfonyl azide (B81097). This process yields 2-diazo-1H-indene-1,3(2H)-dione, a highly versatile intermediate for synthesizing a multitude of heterocyclic compounds and other derivatives.

Reaction TypeReagent(s)Position of SubstitutionProduct TypeReference
Halogenation1,3-Dibromo-5,5-dimethylhydantoinC22-Bromo-1H-indene-1,3(2H)-dione nih.gov
Halogenation1,3-Dichloro-5,5-dimethylhydantoinC22-Chloro-1H-indene-1,3(2H)-dione nih.gov
Nitration(Not specified)Aromatic RingNitro-substituted indane-1,3-diones nih.gov
Knoevenagel CondensationMalononitrile, PiperidineC22-(Dicyanomethylene)-1H-indene-1,3(2H)-dione nih.gov
Diazo Transferp-Toluenesulfonyl azide, TriethylamineC22-Diazo-1H-indene-1,3(2H)-dione

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrrolo[3,4-c]pyrroles)

Derivatives of this compound are valuable precursors for synthesizing complex fused heterocyclic systems. These reactions often involve cyclocondensation or cycloaddition pathways where the indene-dione moiety acts as a foundational component.

One prominent method is the [3+2] cycloaddition reaction. For example, heteroaromatic N-ylides, generated in situ, can react smoothly with electron-deficient olefins to create fused polycyclic pyrrolo[3,4-c]pyrroles in good to excellent yields. nih.gov Similarly, the exclusive regioselective 1,3-dipolar cycloaddition of diazoalkanes like diphenyldiazomethane to the exocyclic double bond of 2-arylidene-1H-indene-1,3(2H)-diones provides a direct route to novel spiropyrazole derivatives. researchgate.net

Cyclocondensation reactions also provide a powerful tool for building fused systems. The reaction of 2-bromo-2-(substitutedphenyl)-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols in ethanol leads to the formation of benzo[b]indeno[1,2-e] acs.orgmdpi.comthiazin-11(10aH)-ones in high yields (70–85%). researchgate.net In another example, reactive intermediates like 2-ethoxymethylene-1,3-indendione can react with 6-amino-2-thioxopyrimidin-4(3H)-one in boiling acetic acid to yield complex fused structures such as 2-thioxo-1,3-dihydroindeno[3,2-d]pyrimidino[4,5-b]pyridine-4,9-dione. researchgate.net These examples highlight the utility of the indene-1,3-dione core in constructing diverse, polycyclic heterocyclic architectures.

Catalyst-Dependent Carbonyl-Alkyne Metathesis Reactions

Carbonyl-alkyne metathesis (CAM) has emerged as an atom-economical and stereoselective method for constructing α,β-unsaturated carbonyl compounds. acs.org Recent advancements have demonstrated the catalyst-dependent intermolecular CAM reaction of 1H-indene-1,2,3-triones with internal alkynes, a process that yields derivatives structurally related to functionalized 1H-indene-1,3(2H)-diones. acs.orgnih.gov

The choice of catalyst is crucial and dictates the reaction outcome. When a Ruthenium (Ru) catalyst is used, the reaction yields 2-(2-oxo-1,2-diphenylethylidene)-1H-indene-1,3(2H)-dione derivatives. nih.gov In contrast, employing a Cobalt (Co) catalyst with the same starting materials leads to the formation of S-alkyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-phenylethanethioates. nih.gov These transformations exhibit a broad substrate scope and excellent regiocontrol. acs.org This catalytic strategy, utilizing inexpensive and recyclable Ru and Co catalysts, represents a significant development in CAM reactions. acs.org The robustness and scalability of these reactions make them highly efficient for the diverse synthesis of 2-arylidene-1,3-indandione derivatives. acs.org

CatalystReactantsProduct TypeKey FeaturesReference
Ruthenium (Ru)1H-Indene-1,2,3-triones + Internal Alkynes2-(2-Oxo-1,2-diphenylethylidene)-1H-indene-1,3(2H)-dione derivativesBroad substrate scope, excellent regiocontrol acs.orgnih.gov
Cobalt (Co)1H-Indene-1,2,3-triones + Internal AlkynesS-Alkyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-phenylethanethioatesCatalyst-dependent product divergence, gram-scale amenability acs.orgnih.gov

Chemo- and Regioselective Synthesis of this compound Derivatives

Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of complex organic molecules. For derivatives of 1H-indene-1,3(2H)-dione, several methodologies have been developed that offer precise control over reaction outcomes.

A notable example is the three-component reaction of an N-alkylpiperidinone, indane-1,3-dione, and a 2-arylideneindane-1,3-dione. rsc.org This morpholine-promoted reaction proceeds at room temperature to regioselectively and diastereoselectively produce functionalized 1,5-methanoindeno[1,2-d]azocines. The reaction is believed to occur via a domino sequence of Knoevenagel condensation, Michael addition, and aldol (B89426) condensation, showcasing how multiple transformations can be orchestrated in one pot to build complex scaffolds with high selectivity. rsc.org

The 1,3-dipolar cycloaddition of diazo compounds to 2-arylidene-1H-indene-1,3(2H)-diones also proceeds with exclusive regioselectivity. researchgate.net The reaction between a diazoalkane and the exocyclic olefinic bond of the indene-dione derivative consistently produces a single regioisomer of the resulting spiropyrazole. The specific regiochemistry of the products has been unequivocally confirmed through 1D and 2D NMR spectroscopic analysis. researchgate.net This high degree of regiocontrol makes the reaction a reliable and convenient protocol for the synthesis of novel spiroheterocycles. researchgate.net Similarly, the catalyst-dependent carbonyl-alkyne metathesis reactions of 1H-indene-1,2,3-triones demonstrate excellent regiocontrol in the formation of α,β-unsaturated carbonyl products. acs.orgnih.gov

Mechanistic Investigations of Reaction Pathways to this compound

Understanding the underlying mechanisms of synthetic transformations is crucial for reaction optimization and the development of new methodologies. The synthesis and functionalization of the 1H-indene-1,3(2H)-dione core have been the subject of several mechanistic studies.

The formation of 2-diazo-1,3-indanedione via diazo transfer from p-toluenesulfonyl azide to the 1,3-indandione enolate is proposed to proceed through an electrophilic addition of the enolate ion to the terminal nitrogen of the azide. This is followed by the elimination of p-toluenesulfonamide (B41071) to yield the diazo product.

In the context of catalyst-dependent carbonyl-alkyne metathesis, the reaction is generally understood to proceed via a [2+2] cycloaddition between the carbonyl group and the alkyne, forming a transient oxetene intermediate. acs.org This intermediate then undergoes a cycloreversion to form the final α,β-unsaturated carbonyl product. acs.org To probe this mechanism further, isotopic labeling studies have been performed. Using ¹⁸O-labeled 1H-indene-1,2,3-trione, it was confirmed that the oxygen atom in the final product originates from the starting trione (B1666649) under both Ru- and Co-catalyzed conditions, supporting the proposed pathway. acs.org

The cyclocondensation reaction between 2-bromo-2-phenyl-1H-indene-1,3(2H)-dione derivatives and 2-aminobenzenethiols to form fused thiazinones is another area of mechanistic interest, providing insight into the construction of complex heterocyclic systems. researchgate.net These investigations into reaction pathways are essential for controlling selectivity and expanding the synthetic utility of the indene-1,3-dione scaffold.

Theoretical and Computational Investigations of 2,2 Diphenyl 1h Indene 1,3 2h Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine various molecular properties by calculating the electron density. While specific DFT studies exclusively focused on 2,2-Diphenyl-1H-indene-1,3(2H)-dione are not extensively detailed in publicly available literature, the application of these methods to similar molecular frameworks allows for a robust theoretical characterization. DFT calculations for related indandione derivatives have been successfully used to analyze their geometries, spectroscopic properties, and electronic characteristics. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas would be concentrated around the carbonyl oxygen atoms.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor, signifying favorable sites for nucleophilic attack. These would likely be found around the hydrogen atoms of the phenyl rings. researchgate.net

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's size, shape, and charge distribution, offering insights into how it might interact with other molecules. researchgate.net

Reactivity Descriptors: Fukui Functions, Electrophilicity, and Nucleophilicity Indices

To quantify the reactivity of different atomic sites within a molecule, DFT provides a set of conceptual descriptors. Fukui functions are particularly important as they indicate the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net

Nucleophilic Attack (f+) : Identifies the most likely sites to accept an electron.

Electrophilic Attack (f-) : Pinpoints the sites most prone to donating an electron. researchgate.net

Radical Attack (f0) : Indicates sites susceptible to radical reactions.

Table 2: Illustrative Global Reactivity Descriptors (Note: These values are for illustrative purposes and are not specific to this compound.)

DescriptorFormulaIllustrative ValueInterpretation
Electronegativity (χ)-(E_HOMO + E_LUMO)/24.35 eVThe power of an atom to attract electrons to itself.
Chemical Hardness (η)(E_LUMO - E_HOMO)/21.85 eVResistance to change in electron distribution.
Global Softness (S)1/(2η)0.27 eV⁻¹Reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)χ²/(2η)5.07 eVPropensity of the species to accept electrons.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation calculates the trajectory of particles by numerically solving Newton's equations of motion, providing a detailed view of the molecule's dynamic behavior, conformational changes, and interactions with its environment.

For this compound, MD simulations could be employed to:

Analyze its interaction and binding with surfaces or macromolecules, such as DNA or proteins. nih.gov

Study its behavior in different solvents, observing how solvation affects its conformation and stability.

Investigate its adsorption properties onto various materials, which is crucial for applications in materials science.

MD simulation outputs include data on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and intermolecular hydrogen bonds, which collectively describe the stability and dynamics of the system. nih.gov

Conformational Landscape and Tautomeric Equilibrium Studies

The indan-1,3-dione scaffold is known to exhibit keto-enol tautomerism when a hydrogen atom is present at the C2 position. researchgate.net Studies on compounds like 2-acetylindan-1,3-dione show an equilibrium between multiple tautomeric forms. researchgate.net

However, in the case of this compound, the C2 carbon is substituted with two phenyl groups. The absence of a proton at this position prevents the typical keto-enol tautomerism that is characteristic of many other 2-substituted indan-1,3-diones. researchgate.netnih.gov Therefore, the molecule is locked in the diketo form. Its conformational landscape is primarily defined by the rotation of the two phenyl groups attached to the sp³-hybridized C2 carbon. Computational studies would focus on the rotational energy barriers of these phenyl rings and identifying the most stable (lowest energy) conformation.

Predictive Modeling for Chemical Reactivity and Stability

Predictive modeling combines the results from DFT and other computational methods to forecast a molecule's reactivity and stability under various conditions. By analyzing the electronic structure and reactivity descriptors, one can predict the most likely sites for chemical reactions.

For this compound, the MEP map and Fukui functions would predict that nucleophilic additions are most likely to occur at the carbonyl carbons, while electrophilic aromatic substitution would occur on the phenyl rings. The HOMO-LUMO gap provides a quantitative measure of the energy required for electronic excitation, which is related to its photochemical stability. nih.gov These predictive models are essential for designing new synthetic pathways and for understanding the degradation mechanisms of the compound.

Chemical Transformations and Reactivity of the 2,2 Diphenyl 1h Indene 1,3 2h Dione Scaffold

Redox Chemistry: Oxidation and Reduction Pathways

The redox chemistry of the 2,2-diphenyl-1H-indene-1,3(2H)-dione scaffold is dictated by its two carbonyl functionalities. While specific studies on this particular molecule are not extensively documented, its reactivity can be inferred from the behavior of the parent indan-1,3-dione and other β-diketones.

Reduction: The carbonyl groups are susceptible to reduction by various reagents. Depending on the reaction conditions and the reducing agent employed, selective reduction of one or both carbonyls can be achieved. For instance, the use of mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) would be expected to reduce one of the ketone groups to a secondary alcohol, yielding a 2,2-diphenyl-3-hydroxy-2,3-dihydro-1H-inden-1-one intermediate. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), or harsher conditions like Clemmensen or Wolff-Kishner reductions, could lead to the reduction of both carbonyls to either diols or completely to methylene (B1212753) (CH₂) groups, ultimately yielding 2,2-diphenyl-indane. wikipedia.org

Oxidation: The indane-1,3-dione nucleus can be susceptible to oxidative cleavage under forcing conditions. Strong oxidizing agents, such as sodium hypochlorite, have been shown to cleave the parent indane-1,3-dione ring system to yield phthalic acid. nih.gov It is plausible that this compound would exhibit similar behavior under harsh oxidative stress. Milder oxidation, perhaps targeting the benzylic C-H bonds of the indane ring, is also a theoretical possibility but is less common for this scaffold.

Table 1: Predicted Redox Reactions of this compound
Reaction TypeReagentPredicted ProductReference Moiety Reactivity
Partial ReductionSodium Borohydride (NaBH₄)2,2-Diphenyl-3-hydroxy-2,3-dihydro-1H-inden-1-oneReduction of one carbonyl in 2-diazo-1,3-indandione.
Full ReductionLithium Aluminum Hydride (LiAlH₄)2,2-Diphenylindane-1,3-diolGeneral reduction of ketones to alcohols. wikipedia.org
Oxidative CleavageSodium Hypochlorite (NaOCl)Phthalic acidCleavage of parent indane-1,3-dione. nih.gov

Nucleophilic and Electrophilic Addition Reactions

The primary sites for addition reactions on this compound are the electrophilic carbonyl carbons. Unlike the parent 1,3-indandione (B147059), which readily forms a nucleophilic enolate at the C-2 position, the diphenyl-substituted derivative lacks acidic α-protons, precluding this reactivity pathway. wikipedia.org

Therefore, the scaffold's reactivity is dominated by the addition of external nucleophiles to the C=O bonds. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), are expected to attack one or both carbonyl carbons. youtube.comchegg.com A single addition would produce a tertiary alcohol, while the use of excess nucleophile could lead to a di-addition, yielding a diol. The steric hindrance imposed by the two phenyl groups at C-2 and the existing phenyl groups of the nucleophile would significantly influence the feasibility and outcome of a second addition.

Electrophilic addition reactions are less likely to occur on the dione (B5365651) ring itself but could proceed on the fused benzene (B151609) ring or the two phenyl substituents via electrophilic aromatic substitution (e.g., nitration, halogenation). The carbonyl groups act as deactivating meta-directors for the fused benzene ring.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Diels-Alder)

The 1,3-indandione framework is a versatile participant in various cycloaddition reactions, but typically only after modification. The most common substrates for these reactions are 2-arylidene-1,3-indandiones, which possess a reactive exocyclic C=C double bond. nih.gov This double bond can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like nitrones or azides, or as a dienophile in [4+2] Diels-Alder reactions. nih.govnih.gov

However, this compound lacks this essential exocyclic double bond. The substitution at the C-2 position prevents the formation of such an alkene via condensation reactions. As a result, the 2,2-diphenyl scaffold is generally unreactive in standard [3+2] and Diels-Alder cycloaddition reactions where the indandione derivative is intended to be the dipolarophile or dienophile.

Rearrangement Reactions and Domino Processes

Domino reactions involving the indandione scaffold frequently initiate with a reaction at the C-2 position, such as a Michael addition to a 2-arylidene derivative. nih.gov As the 2,2-diphenyl derivative cannot form these initiating structures, it does not typically participate in such domino processes.

A more plausible transformation for this specific molecule is a base-catalyzed rearrangement analogous to the benzilic acid rearrangement . wikipedia.orglibretexts.org The classic benzilic acid rearrangement involves the treatment of a 1,2-diketone with a strong base, which induces a 1,2-migration of an aryl or alkyl group to form an α-hydroxy carboxylic acid salt. wikipedia.orgcambridge.org

Key features of this compound make it a potential, albeit atypical, substrate for such a rearrangement:

It possesses two proximal carbonyl groups.

It lacks enolizable protons, which prevents competing aldol-type reactions. wikipedia.org

It has migratory groups (phenyl rings) attached to the α-carbon.

The proposed mechanism would involve:

Nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons to form a tetrahedral intermediate.

A 1,2-rearrangement, wherein one of the phenyl groups on C-2 migrates to the adjacent carbonyl carbon.

This migration would be coupled with the cleavage of the C1-C2 bond, leading to a ring contraction.

The final product, after an acidic workup, would be a 1-carboxy-1-phenylcyclopentane derivative. This type of rearrangement in cyclic diketones is known to result in ring contraction. wikipedia.org

Table 2: Plausible Benzilic Acid-Type Rearrangement
Starting MaterialConditionsKey StepPredicted Product ClassReference Reaction
This compound1. Strong Base (e.g., KOH) 2. Acidic Workup1,2-Phenyl Migration & Ring Contractionα-Hydroxy Carboxylic Acid (Ring-Contracted)Benzilic Acid Rearrangement. wikipedia.orglibretexts.org

Catalytic Transformations Involving Transition Metals

Transition metal catalysis has emerged as a powerful tool for C-H functionalization. rsc.org Many catalytic cycles involving substrates like 1,3-indandione rely on the acidity of the C-2 protons to facilitate coordination to the metal center or to direct C-H activation. researchgate.net

The absence of C-2 protons in this compound renders it inert to these specific catalytic pathways. However, the molecule contains numerous other C-H bonds on its three aromatic rings (the fused benzene ring and the two phenyl substituents) that could potentially be activated by transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium). nsf.govmdpi.com Such a reaction would likely require a directing group strategy or specific catalysts capable of differentiating between the various aromatic C-H bonds. While plausible, catalytic C-H activation on the aromatic rings of this specific scaffold remains an underexplored area of its reactivity.

Reactivity with Diazo Transfer Reagents

The reaction of active methylene compounds with diazo transfer reagents, such as p-toluenesulfonyl azide (B81097) (tosyl azide), is a standard method for the synthesis of diazo compounds. The parent 1,3-indandione is an excellent substrate for this reaction, readily reacting with tosyl azide in the presence of a base to form the highly useful synthetic intermediate 2-diazo-1H-indene-1,3(2H)-dione.

The mechanism for this transformation is critically dependent on the initial deprotonation of the active methylene group at the C-2 position to form a nucleophilic enolate. This enolate then attacks the azide reagent, leading to the diazo transfer.

This compound is completely unreactive towards diazo transfer reagents under standard conditions. The quaternary nature of its C-2 carbon, which bears two phenyl groups instead of protons, means it cannot be deprotonated to form the requisite enolate intermediate. Consequently, the diazo transfer reaction cannot be initiated, highlighting a stark difference in reactivity compared to its unsubstituted counterpart.

Advanced Applications and Functional Materials Development Based on 2,2 Diphenyl 1h Indene 1,3 2h Dione

Organic Electronic Materials

The unique electronic properties of the 2,2-diphenyl-1H-indene-1,3(2H)-dione framework, particularly its electron-deficient nature, make it a compelling candidate for various applications in organic electronics. mdpi.com Its rigid structure and susceptibility to chemical modification allow for the fine-tuning of energy levels and charge transport characteristics, which are critical for the performance of organic electronic devices.

The indane-1,3-dione moiety is considered a privileged scaffold in the design of organic semiconductors due to its inherent electron-accepting properties. mdpi.com Derivatives of this structure are explored for their potential in charge transport materials. For instance, related structures like 3,3′-dihydroxy-2,2′-biindan-1,1′-dione derivatives have been synthesized to investigate their application as tautomeric organic semiconductors, where intramolecular proton transfer could influence charge transport. nih.govrsc.org The electron-deficient character of the dione (B5365651) core is crucial for creating materials that can efficiently transport electrons (n-type semiconductors). The stable, conjugated system of this compound contributes to the electronic coupling between molecules in the solid state, a key factor for efficient charge mobility.

In the field of organic photovoltaics (OPVs), there is a significant demand for high-performance, non-fullerene electron acceptors. The strong electron-accepting nature of the indane-1,3-dione core makes it an excellent component for these materials. nih.gov The two electron-withdrawing carbonyl groups create a strong dipole and lower the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating efficient electron transfer from a donor material upon photoexcitation.

Derivatives of 1,3-indanedione are critical components in modern fused-ring electron acceptors (FREAs). researchgate.net For example, the 1,1-dicyanomethylene-3-indanone (IC) group, which is synthesized from a 1,3-indanedione precursor, is a widely used end-cap for enhancing the electron-withdrawing ability of acceptor molecules in high-efficiency solar cells. researchgate.net The incorporation of the this compound unit into larger conjugated systems is a strategy to develop novel electron acceptors with tailored energy levels and broad light absorption for next-generation OPVs. researchgate.net

The development of efficient and stable materials is crucial for advancing Organic Light-Emitting Diode (OLED) technology. The electron-withdrawing characteristics of the indanedione core are highly beneficial for OLED applications, particularly in electron transport layers (ETLs) and as acceptor units in emissive materials. smolecule.com Close analogues, such as 2,2-difluoro-1H-indene-1,3(2H)-dione, have demonstrated significant potential in improving electron transport properties due to their high electron affinity and favorable energy levels. smolecule.com The this compound scaffold can be incorporated into donor-acceptor architectures to tune the emission color and enhance device efficiency by facilitating charge balance within the OLED. smolecule.com Its use in host or ETL materials can improve electron injection from the cathode and transport to the emissive layer, leading to lower operating voltages and longer device lifetimes.

Non-Linear Optical (NLO) Chromophores and Optical Sensing

Materials with strong non-linear optical (NLO) properties are essential for applications in telecommunications, optical computing, and optical sensing. The key to designing effective NLO molecules is often the creation of a "push-pull" system, where an electron-donating group is connected to an electron-accepting group via a π-conjugated bridge. nih.gov

The this compound unit serves as a powerful electron acceptor in such systems. mdpi.com When chemically linked to a suitable electron donor, the resulting molecule can exhibit a large change in dipole moment upon excitation, leading to significant second-order or third-order NLO responses. researchgate.net The high degree of π-electron delocalization and intramolecular charge transfer (ICT) in these push-pull systems is responsible for their NLO activity. nih.gov Furthermore, the integration of the indanedione acceptor with specific recognition units, such as crown ethers, can lead to chromophores that change their optical properties upon binding to metal cations, making them valuable for optical sensing applications. nih.gov

Development of Chromophores and Dyes

A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths in the visible spectrum. researchgate.netsrmist.edu.in The development of synthetic dyes relies on creating molecules with extensive conjugated systems and, often, a combination of electron-donating (auxochrome) and electron-accepting groups. researchgate.net

The this compound moiety is an effective building block for creating novel dyes. Its strong electron-accepting nature allows it to function as a key part of a chromophoric system. researchgate.net When incorporated into a push-pull architecture, it facilitates a strong intramolecular charge transfer (ICT) from the donor to the acceptor upon light absorption. nih.gov This ICT transition is typically in the visible region of the electromagnetic spectrum, resulting in intensely colored compounds. By varying the strength of the donor group or modifying the conjugated spacer, the absorption wavelength, and thus the color of the dye, can be precisely controlled. For example, a push-pull dye incorporating an indane-1,3-dione acceptor and a crown ether donor was developed for ion sensing. nih.gov

Precursors for the Synthesis of Complex Molecules with Defined Architectures

Beyond its direct use in functional materials, this compound and its parent scaffold, 1,3-indanedione, are highly versatile precursors for the synthesis of more complex organic molecules and heterocyclic systems. nih.gov The reactivity of the carbonyl groups and the adjacent C2 position (in the parent dione) allows for a wide range of chemical transformations.

The indanedione core serves as a starting material for constructing intricate molecular architectures through various chemical reactions. These include:

Condensation Reactions: The parent 1,3-indanedione reacts with aldehydes and other carbonyl compounds to form a variety of fused and conjugated systems. sums.ac.ir

Cyclization Reactions: It is used to build complex heterocyclic structures. For instance, derivatives like 2-bromo-2-phenyl-1H-indene-1,3(2H)-dione undergo cyclocondensation reactions to form fused thiazinone systems. researchgate.net

Multicomponent Reactions: The scaffold can participate in reactions involving three or more starting materials to rapidly build molecular complexity.

Synthesis of Macrocycles: It has been used as a key component in the synthesis of large cyclic structures like cyclophanes and crown ether derivatives. nih.gov

The table below summarizes some of the complex molecular structures that can be synthesized using the indane-1,3-dione scaffold as a precursor.

PrecursorReaction TypeResulting Molecular ArchitectureReference(s)
1,3-IndanedioneClaisen-Schmidt CondensationCrown Ether Dyes nih.gov
1,3-IndanedioneSuzuki-Miyaura Coupling / MetathesisCyclophanes nih.gov
1,3-IndanedioneDiazotization2-Diazo-1,3-indanedione (versatile intermediate)
2-Bromo-2-phenyl-1,3-indenedioneCyclocondensationFused Indeno-thiazinones researchgate.net
1,3-IndanedioneReaction with HydrazinecarboxamideBis-thiazoles nih.gov

This versatility makes this compound and related compounds fundamental building blocks for creating novel organic materials with precisely tailored structures and functions.

Structure Activity and Structure Property Relationship Studies in 2,2 Diphenyl 1h Indene 1,3 2h Dione Systems

Elucidating the Influence of Substituents on Electronic and Optical Properties

The electronic and optical properties of 2,2-diphenyl-1H-indene-1,3(2H)-dione derivatives are intrinsically linked to the nature and position of substituents on the phenyl rings. The indane-1,3-dione core acts as a potent electron-accepting unit, a characteristic that can be modulated by the introduction of various functional groups on the appended phenyl rings. mdpi.com This strategic functionalization allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs its absorption and emission characteristics. scielo.org.mx

For instance, the incorporation of electron-donating groups (EDGs) on the phenyl rings can lead to a push-pull electronic structure, facilitating intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is a key determinant of the nonlinear optical (NLO) response of organic chromophores. researchgate.netnih.gov Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in predicting how different substituents will alter the electronic landscape of the molecule. scielo.org.mx These computational studies can estimate parameters like the HOMO-LUMO gap, dipole moment, and hyperpolarizability, providing a theoretical framework to understand and predict the optical properties of newly designed derivatives.

The effect of substituents on the photophysical properties, such as absorption and fluorescence, is a critical area of investigation. While specific experimental data for a wide range of substituted this compound derivatives is not extensively documented in publicly available literature, general principles of physical organic chemistry suggest that EDGs would likely cause a bathochromic (red) shift in the absorption spectra, while electron-withdrawing groups (EWGs) would induce a hypsochromic (blue) shift. The fluorescence properties, including quantum yield and lifetime, would also be highly sensitive to the electronic nature of the substituents and their influence on non-radiative decay pathways.

Table 1: Predicted Effects of Substituents on the Electronic and Optical Properties of this compound Derivatives

Substituent Type on Phenyl RingsPredicted Effect on HOMO-LUMO GapPredicted Effect on Absorption Maximum (λmax)Potential for Nonlinear Optical (NLO) Properties
Electron-Donating Groups (e.g., -OCH3, -N(CH3)2)DecreaseBathochromic (Red) ShiftEnhanced
Electron-Withdrawing Groups (e.g., -NO2, -CN)IncreaseHypsochromic (Blue) ShiftModulated
Halogens (e.g., -F, -Cl, -Br)Moderate changeMinor shiftsDependent on position

Correlating Molecular Conformation and Crystal Packing with Material Performance

The performance of this compound derivatives in solid-state applications is not solely dependent on their intrinsic molecular properties but is also profoundly influenced by their molecular conformation and the way they arrange themselves in a crystal lattice. The two phenyl rings attached to the central carbon atom can adopt various twist angles relative to the indane-1,3-dione plane, and this conformation can significantly impact intermolecular interactions.

The arrangement of molecules in the crystal lattice directly affects macroscopic properties such as melting point, solubility, and mechanical strength. Furthermore, for applications in organic electronics, the crystal packing determines the efficiency of charge transport. Favorable π-π stacking interactions between the aromatic rings of adjacent molecules can create pathways for charge carrier mobility, which is essential for the performance of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Table 2: Influence of Crystal Packing on Material Properties of this compound Systems

Crystal Packing FeaturePotential Impact on Material Performance
Strong π-π StackingEnhanced charge transport, potential for higher conductivity
Hydrogen Bonding NetworkIncreased thermal stability, modified solubility
Herringbone PackingAnisotropic charge transport
Presence of Voids/Solvent ChannelsPotential for host-guest chemistry, affects density and stability

Rational Design Principles for Tailored Functionality

The insights gained from structure-activity and structure-property relationship studies provide a foundation for the rational design of this compound derivatives with tailored functionalities. By strategically selecting and positioning substituents, it is possible to fine-tune the electronic, optical, and solid-state properties of these molecules for specific applications.

For the development of materials with significant nonlinear optical (NLO) properties, a key design principle is the creation of a strong "push-pull" system. This involves functionalizing one of the phenyl rings with a potent electron-donating group and the other with a strong electron-withdrawing group. This D-π-A (Donor-π-Acceptor) design enhances the intramolecular charge transfer character, which is a prerequisite for high second-order NLO activity. researchgate.net The indane-1,3-dione core serves as an effective acceptor in such systems.

In the realm of organic electronics, the design principles focus on achieving planar molecular conformations and promoting strong intermolecular π-π interactions in the solid state to facilitate efficient charge transport. This can be achieved through the careful selection of substituents that minimize steric hindrance and encourage co-facial stacking. Computational modeling, including molecular mechanics and crystal structure prediction algorithms, can be employed to predict the likely packing arrangements of designed molecules before their synthesis, thus guiding the selection of the most promising candidates. proquest.com

Furthermore, the introduction of specific functional groups can be used to direct the self-assembly of these molecules into desired supramolecular architectures. For example, the incorporation of long alkyl chains can influence solubility and thin-film morphology, which are critical parameters for solution-processed electronic devices.

The versatility of the this compound scaffold, combined with a deep understanding of structure-property relationships, opens up avenues for the creation of a wide range of functional organic materials with applications in fields such as photonics, electronics, and sensing.

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